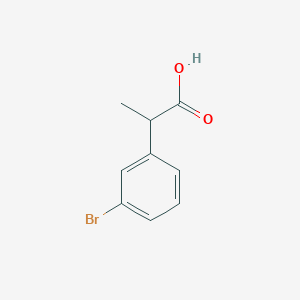

2-(3-Bromophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMQZFTSIHQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510151 | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-52-5 | |

| Record name | 3-Bromo-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(3-Bromophenyl)propanoic Acid and Related Analogs

Approaches Involving Bromination of Phenylpropanoic Acid Precursors

A primary method for the synthesis of brominated phenylpropanoic acids involves the direct bromination of a phenylpropanoic acid derivative. For instance, the bromination of 2-phenylpropanoic acid can be performed to introduce a bromine atom onto the phenyl ring. The position of bromination (ortho, meta, or para) is influenced by the reaction conditions and the directing effects of the substituents on the aromatic ring.

In a related synthesis, 2-(4-methylphenyl)propanoic acid can be dissolved in ethyl acetate (B1210297) with a catalytic amount of hydrobromic acid. Bromine in ethyl acetate is then added dropwise to the solution, which is kept in an ice bath, to yield a brominated analog. nih.gov Similarly, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to selectively yield 2-(4-bromophenyl)-2-methylpropanoic acid. google.com This reaction can proceed under acidic, alkaline, or neutral conditions. google.com

Another approach involves the bromination of trans-cinnamic acid with excess bromine in glacial acetic acid, which yields 2,3-dibromo-3-phenylpropanoic acid. iucr.org

| Starting Material | Reagents | Product | Reference |

| 2-Phenylpropanoic acid | Bromine | Brominated 2-phenylpropanoic acid | nih.gov |

| 2-(4-Methylphenyl)propanoic acid | HBr (cat.), Bromine, Ethyl acetate | Brominated 2-(4-methylphenyl)propanoic acid | nih.gov |

| 2-Methyl-2-phenylpropanoic acid | Bromine, Water | 2-(4-Bromophenyl)-2-methylpropanoic acid | google.com |

| trans-Cinnamic acid | Bromine, Glacial acetic acid | 2,3-Dibromo-3-phenylpropanoic acid | iucr.org |

Preparation from Substituted Phenylpropanoic Acid Derivatives

The synthesis of this compound can also be achieved starting from other substituted phenylpropanoic acid derivatives. One documented route involves the preparation of rac-2-amino-2-(3-bromo-phenyl)-propionic acid from Benzeneacetonitrile, α-amino-3-bromo-α-methyl-. chemicalbook.com This intermediate is then refluxed in 6N HCl to yield the final product. chemicalbook.com

Multistep Synthetic Sequences

More elaborate, multistep synthetic sequences provide alternative pathways to this compound and its analogs. These sequences often allow for greater control over the final product's structure and purity.

One such industrial method for synthesizing 3-(2-bromophenyl)propionic acid starts with 2-bromobenzaldehyde. google.comgoogle.com This process involves a one-pot reaction that includes condensation, reduction, hydrolysis, and decarboxylation in a formic acid-triethylamine system. The resulting crude product is then acidified with hydrochloric acid and purified by recrystallization from an ethyl acetate-n-heptane system. google.comgoogle.com

Another multistep synthesis starts from 4-methylstyrene, which is reacted with a hydrogen halide to form an intermediate. patsnap.com This intermediate then undergoes a Grignard reaction and carboxylation, followed by bromination to yield 2-(4-bromomethyl)phenyl propionic acid. patsnap.com

Chiral Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry is critical, such as in the pharmaceutical industry.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process utilizes a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) serving as the chiral ligand. orgsyn.org

Enzymatic and biocatalytic cascades offer a green and highly selective alternative for the synthesis of chiral compounds. nih.govresearchgate.net These methods leverage the stereospecificity of enzymes to produce enantiomerically pure products.

Biocatalytic cascades can be designed to perform multiple reaction steps in a single pot, either simultaneously or sequentially. researchgate.net For instance, the deracemization of fluorinated arylcarboxylic acids has been achieved using enzymatic hydrolysis with lipases. mdpi.com This process involves the enantioselective hydrolysis of a racemic ester, yielding an enantiomerically enriched acid and the unreacted ester. mdpi.com

Engineered biosynthetic pathways and the construction of artificial cascades allow for the preparation of complex molecules that are challenging to synthesize through traditional chemical methods. nih.gov These approaches often involve the use of whole-cell biocatalysts or isolated enzymes to perform specific transformations. nih.govmdpi.com

| Method | Key Features | Product | Reference |

| Asymmetric Conjugate Addition | Rhodium catalyst, (R)-BINAP chiral ligand | (S)-3-(4-Bromophenyl)butanoic acid | orgsyn.org |

| Enzymatic Hydrolysis | Lipase-catalyzed deracemization of racemic esters | Enantiomerically enriched arylcarboxylic acids | mdpi.com |

| Biocatalytic Cascades | Multi-enzyme systems, one-pot synthesis | Chiral active pharmaceutical ingredients | researchgate.netnih.govmdpi.com |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating racemic mixtures into their constituent enantiomers. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. Lipases are commonly employed for the kinetic resolution of chiral acids and alcohols.

A relevant example is the enzymatic resolution of flurbiprofen (B1673479), a structurally similar 2-arylpropionic acid. In a continuous flow system, a racemic mixture of flurbiprofen in toluene (B28343) was passed through a column containing immobilized lipase (B570770) B (Novozyme 435). The lipase selectively esterifies the (R)-enantiomer with an alcohol (e.g., n-butanol), leaving the (S)-enantiomer as an unreacted acid. This process demonstrated a tenfold increase in productivity compared to a batch reaction. The unreacted (S)-flurbiprofen and the newly formed (R)-flurbiprofen butyl ester can then be easily separated. nih.gov This strategy is a viable approach for obtaining enantiopure this compound from its racemic form.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful chemical method for the enantioselective synthesis of chiral compounds. wikipedia.org It involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.govrsc.org This approach is highly effective for producing chiral α-aryl propionic acids from their corresponding α-substituted acrylic acids.

Recent advances have focused on using earth-abundant metals like nickel. For instance, a highly efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been developed using a chiral P-ligand such as (R,R)-BenzP*. nih.gov The reaction, performed under hydrogen pressure in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), can achieve high yields and excellent enantioselectivities. Deuterium-labeling studies suggest a mechanism where the two hydrogen atoms added to the product originate from both the H₂ gas and the protic solvent. nih.gov This methodology offers a direct route to enantiopure (R)- or (S)-2-(3-Bromophenyl)propanoic acid by selecting the appropriate enantiomer of the chiral ligand.

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids This table presents representative results for substrates structurally similar to the precursor of this compound, demonstrating the efficacy of the methodology.

| Entry | Substrate (Aryl Group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 0.2 | >99 | 98 |

| 2 | 4-Fluorophenyl | 0.2 | >99 | 99 |

| 3 | 4-Chlorophenyl | 0.2 | >99 | 98 |

| 4 | 4-Bromophenyl | 0.2 | >99 | 98 |

| 5 | 2-Naphthyl | 0.2 | >99 | 99 |

| Data sourced from research on nickel-catalyzed asymmetric hydrogenation. nih.gov |

Strategies for Enantioselective Synthesis

Achieving high enantioselectivity is the primary goal in the synthesis of chiral molecules like this compound. The choice of strategy depends on factors such as substrate availability, desired enantiomer, and scalability. The main strategies fall into two categories:

Chiral Synthesis: These methods create the desired enantiomer directly from a prochiral or achiral starting material.

Asymmetric Hydrogenation: As described previously, this is a direct and efficient method that hydrogenates a prochiral acrylic acid precursor using a chiral catalyst to yield a single enantiomer product. nih.gov

Biocatalytic Asymmetric Reduction: Similar to hydrogenation, enzymes like enoate reductases can be used to reduce the carbon-carbon double bond of an acrylic acid precursor with high stereoselectivity.

Chiral Resolution: These methods start with a racemic mixture and separate the two enantiomers.

Enzymatic Kinetic Resolution: This involves the use of an enzyme, such as a lipase, to selectively react with one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.gov While effective, the maximum theoretical yield for the desired enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): This is an advanced version of kinetic resolution that combines the enzymatic reaction with a method for in-situ racemization of the slower-reacting enantiomer. This allows the entire racemic mixture to be converted into a single desired enantiomer, overcoming the 50% yield limitation.

The selection between these strategies often involves a trade-off. Asymmetric hydrogenation can provide high yields and enantioselectivity in a single step but may require expensive metal catalysts and ligands. nih.gov Enzymatic resolutions are often performed under milder conditions but can be limited by yield unless a DKR process is employed. nih.gov

Derivatization and Analog Synthesis of this compound

The this compound scaffold can be modified to synthesize a variety of derivatives and analogs, which is a common practice in drug discovery to explore structure-activity relationships.

Amino Derivatives: As demonstrated by the multienzyme system, an amino group can be introduced at the α-position to yield amino acid analogs like (R)-2-amino-3-(2-bromophenyl)propanoic acid. rawdatalibrary.net The position of the bromine atom can also be varied, with compounds like (S)-2-amino-3-(3-bromophenyl)propanoic acid also being synthesized. bldpharm.com

Isomeric Analogs: The position of the functional groups on the phenyl ring is critical. The isomeric compound, 3-(2-bromophenyl)propionic acid, where the carboxylic acid group is one carbon further from the phenyl ring, is a known pharmaceutical intermediate synthesized from 2-bromobenzaldehyde. google.comgoogle.com

Heterocyclic Analogs: The phenyl ring can be replaced with other aromatic or heterocyclic systems. For example, methods have been developed for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the reaction of 3-(furan-2-yl)propenoic acids with arenes. nih.gov

Functional Group Transformation: The carboxylic acid group can be converted into other functional groups such as esters, amides (e.g., 3-(3-Bromophenyl)propanamide synquestlabs.com), or alcohols through standard organic reactions. Similarly, the bromo-substituent can be replaced using cross-coupling reactions to introduce a wide range of other functionalities.

These derivatization strategies allow for the creation of a library of related compounds, enabling the systematic exploration of their chemical and biological properties.

Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into several other functionalities. Common transformations include conversion to esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com For instance, the carboxylic acid can be activated and coupled with an amine to form an amide. One method involves the use of a half-protected aliphatic diamine, such as mono-N-(t-BOC)-propylenediamine, which, after coupling, can be deprotected to yield an aliphatic amine. thermofisher.com This newly introduced amine can then be further functionalized. thermofisher.com

Scaffold remodeling techniques offer precise control over the modification of carboxylic acids. longdom.org These methods, which include transition metal-catalyzed reactions and photoredox catalysis, allow for the strategic alteration of the molecular framework while preserving the core structure. longdom.org This enables the efficient introduction of various functional groups onto the carboxylic acid scaffold, expanding the accessible chemical space. longdom.org

Introduction of Heterocyclic Systems

Heterocyclic compounds are of great importance in medicinal chemistry and materials science. this compound can serve as a starting material for the synthesis of various heterocyclic systems. The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce nitrogen-containing heterocycles. Furthermore, the carboxylic acid functionality can be used to construct heterocyclic rings. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of heterocycles like oxazolines or thiazolines. The synthesis of substituted furo[2,3-d]pyrimidines has been achieved from products of the addition of polyhaloalkanes to unsaturated systems, highlighting the versatility of such approaches in building complex heterocyclic structures. documentsdelivered.com

Formation of Amides

The direct condensation of carboxylic acids with amines to form amides is a fundamental transformation in organic synthesis. nih.gov Various methods have been developed to facilitate this reaction. One approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt, which upon heating, dehydrates to form the amide. libretexts.org For example, adding ammonium carbonate to an excess of a carboxylic acid like ethanoic acid produces the ammonium salt, which can then be heated to yield ethanamide. libretexts.org

More sophisticated methods utilize activating agents or catalysts. Titanium tetrachloride (TiCl4) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing amides in moderate to excellent yields. nih.gov Zirconium-based catalysts, such as ZrCl4 and ZrCp2Cl2, have also been employed for amidation reactions, demonstrating high conversions. nih.gov Another strategy involves the formation of a mixed carbonic carboxylic anhydride, which then reacts with an amine to produce the corresponding amide. researchgate.net This method has been successfully applied to the coupling of 3-phenylpropanoic acid with amino acids. researchgate.net

Table 1: Amide Formation from Carboxylic Acids

| Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pentylamine | None (direct heating of ammonium salt) | Toluene | Reflux | 94 | rsc.org |

| Aniline | ZrCp2Cl2 (10 mol%) | p-Xylene | Reflux | 73 (conversion) | rsc.org |

| Morpholine | None (direct heating of ammonium salt) | Toluene | Reflux | 88 | rsc.org |

| L-Glu-OH | ClCO2Et, Et3N | Not specified | Not specified | 66-96 | researchgate.net |

| Aniline | TiCl4 | Pyridine | 85 | 98 | nih.gov |

Strategies for Introducing Additional Substituents

The structure of this compound allows for the introduction of additional substituents on both the phenyl ring and the propanoic acid chain. The bromine atom is a key functional group for introducing diversity through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be used to form new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring.

Furthermore, the alpha-carbon of the propanoic acid moiety can be functionalized. For example, after converting the carboxylic acid to an ester, the alpha-position can be deprotonated with a strong base and then reacted with an electrophile to introduce a new substituent. A patent describes the synthesis of 3-(2-bromophenyl)propionic acid starting from 2-bromobenzaldehyde, which involves condensation, reduction, hydrolysis, and decarboxylation steps. google.com This highlights a multi-step synthetic route to a related isomer, indicating the potential for various synthetic manipulations.

Synthetic Transformations Involving this compound as a Precursor

The utility of this compound extends beyond simple derivatization; it serves as a valuable building block for the construction of more complex molecular architectures. longdom.orglibretexts.orgnih.govnih.govmdpi.com Its inherent functionalities can be strategically employed in a variety of synthetic transformations.

Cyclization Reactions to Form Indanones

Intramolecular Friedel-Crafts acylation of 2-phenylpropanoic acid derivatives is a common method for the synthesis of indanones. In the case of this compound, treatment with a strong acid, such as polyphosphoric acid or Eaton's reagent, can induce cyclization to form a bromo-substituted indanone. This transformation involves the activation of the carboxylic acid to form an acylium ion, which then attacks the aromatic ring to close the five-membered ring. The resulting bromo-indanone can be a valuable intermediate for further synthetic elaborations.

Use as a Building Block for Complex Architectures

The bifunctional nature of this compound makes it an ideal building block for the synthesis of complex molecules. longdom.orglibretexts.orgnih.govnih.govmdpi.com The carboxylic acid can be used as a handle for peptide couplings or for the formation of other linkages, while the bromo-substituted phenyl ring can participate in a variety of cross-coupling reactions to build larger aromatic systems. This dual reactivity allows for the convergent synthesis of complex structures where different fragments are brought together through reactions involving both functional groups of the parent molecule. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and studied for their antimicrobial activity, showcasing the use of similar propanoic acid scaffolds in creating bioactive compounds. mdpi.comnih.gov The strategic integration of various substituents, including heterocyclic and aromatic moieties, onto an amino acid scaffold holds promise for generating novel derivatives with diverse applications. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 2-(3-Bromophenyl)propanoic acid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the range of δ 7.15-7.36 ppm. echemi.com The methine proton (CH) adjacent to the carboxylic acid group and the methyl protons (CH₃) of the propanoic acid chain also show distinct chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum for this compound will show distinct peaks for the carboxyl carbon, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methine carbon, and the methyl carbon. The presence of three distinct carbon environments in the propanoic acid chain confirms the structure. docbrown.infochemicalbook.com

Table 1: Representative NMR Data for Propanoic Acid Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.15 - 7.36 | Multiplet | Aromatic Protons |

| ¹³C | ~170 | Singlet | Carboxyl Carbon (C=O) |

| ¹³C | 120 - 140 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~45 | Singlet | Methine Carbon (CH) |

| ¹³C | ~18 | Singlet | Methyl Carbon (CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The infrared spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp peak typically appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the C-C and C-H vibrations of the propanoic acid side chain.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching | |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching | |

| C-H (Aromatic) | ~3000-3100 | Stretching | |

| C-H (Aliphatic) | ~2850-2975 | Stretching | |

| C=C (Aromatic) | ~1450-1600 | Stretching | |

| C-Br | Below 800 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the bromine atom and the propanoic acid group will influence the position and intensity of these absorptions. Aromatic compounds typically exhibit a strong absorption band around 200-210 nm and a weaker, more structured band between 250-280 nm. docbrown.info

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (229.07 g/mol ). echemi.comnih.gov Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH) or the entire propanoic acid side chain.

Liquid Chromatography-Mass Spectrometry (LC/MS-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the identity of individual components. echemi.comdocbrown.info

Chromatographic Methods for Analysis and Separation

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its purity and separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. mdpi.comnih.gov

A common setup involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, typically around 210 nm or 225 nm. mdpi.compensoft.net The retention time of this compound under specific HPLC conditions is a key parameter for its identification. The method can be validated for linearity, precision, accuracy, and robustness to ensure reliable quantitative analysis. nih.govresearchgate.netpensoft.net

Table 3: Typical HPLC Parameters for the Analysis of Bromophenylpropanoic Acid Derivatives

| Parameter | Typical Conditions |

| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 225 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For the analysis of propionic acid and its derivatives, GC is a common method. nih.gov However, due to the polarity and potential for thermal degradation of carboxylic acids, derivatization is often necessary to improve their volatility and chromatographic behavior. nih.gov

A study on the determination of propionic acid in food involved extraction and subsequent analysis by GC with a flame ionization detector (FID). nih.gov The sample preparation involved acidification to a pH below 2, followed by extraction with an organic solvent. nih.gov For compounds like this compound, similar principles would apply, although the specific extraction and derivatization methods might be tailored.

In another study, the acidic metabolite of a drug, 3-cyano-3,3-diphenylpropionic acid, was analyzed in urine using GC with a nitrogen-phosphorus detector (NPD), which is sensitive to nitrogen-containing compounds. nih.gov Confirmation was performed using GC-mass spectrometry (GC-MS). nih.gov This highlights the importance of using a detector that is sensitive to the specific elements present in the analyte or its derivative.

For the analysis of this compound, a GC-MS method would be highly suitable. The mass spectrometer provides detailed structural information, aiding in the identification and confirmation of the compound. The typical GC-MS analysis involves programming the oven temperature to ramp up, allowing for the separation of compounds with different boiling points. thepharmajournal.com

| Parameter | Typical Conditions for GC Analysis of Propionic Acid Derivatives |

| Column | Capillary column (e.g., HP-INNOWAX, PE-5MS) nih.govthepharmajournal.com |

| Carrier Gas | Helium thepharmajournal.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) nih.govnih.gov |

| Injection Temperature | ~250°C thepharmajournal.com |

| Oven Program | Isothermal followed by a temperature ramp (e.g., 75°C held, then ramp to 280°C) thepharmajournal.com |

| Derivatization | Often required to increase volatility (e.g., esterification) nih.gov |

Derivatization Strategies for Enhanced Chromatographic Performance

Derivatization is a chemical modification of an analyte to produce a new compound that has properties more amenable to a particular analytical technique, such as HPLC or GC. For carboxylic acids like this compound, derivatization is often employed to improve volatility for GC analysis or to enhance detection sensitivity and chromatographic performance in HPLC. nih.govnih.gov

The carboxylic acid functional group is the primary target for derivatization in this compound. Common derivatization reactions for carboxylic acids include:

Esterification: This is one of the most common methods for derivatizing carboxylic acids for GC analysis. Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used to convert the carboxylic acid to its corresponding methyl or other alkyl ester. nih.gov These esters are more volatile and less polar than the parent acid.

Amidation: Carboxylic acids can be converted to amides by reaction with an amine in the presence of a coupling agent. This is particularly useful for HPLC analysis, especially when a fluorescent amine is used to create a highly detectable derivative. nih.gov

Reaction with Phenacyl Halides: Reagents like p-bromophenacyl bromide can react with the carboxylate anion to form a phenacyl ester. rsc.org This introduces a strong chromophore, significantly enhancing UV detection in HPLC. rsc.org

For compounds with other functional groups, specific derivatization strategies can be employed. For example, primary and secondary amines are often derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to produce fluorescent derivatives for HPLC analysis. thermofisher.comjascoinc.com

Pre-column derivatization is performed before the sample is injected into the chromatographic system. rsc.orgthermofisher.com This approach is widely used in both HPLC and GC.

In HPLC , pre-column derivatization is often used to:

Improve detection sensitivity: By attaching a chromophoric or fluorophoric tag to the analyte. For example, derivatizing a carboxylic acid with a reagent that imparts fluorescence can lower the limit of detection significantly. nih.gov

Enhance chromatographic separation: By altering the polarity and retention characteristics of the analyte.

Enable the separation of enantiomers: By reacting the analyte with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column. nih.gov

A study demonstrated a pre-column derivatization method for carboxylic acids using 2-hydrazinopyridine (B147025) or 2-picolylamine, which resulted in derivatives with high responses in electrospray ionization mass spectrometry (ESI-MS). nih.gov Another approach for enhancing detection in LC-MS involves using brominated derivatization agents to introduce a bromine atom, which has a characteristic isotopic pattern that is easily recognizable. nih.gov

In GC , pre-column derivatization is primarily used to:

Increase volatility: By converting polar functional groups like carboxylic acids into less polar, more volatile derivatives such as esters. nih.gov

Improve thermal stability: To prevent the analyte from degrading at the high temperatures used in the GC injector and column.

An efficient pre-column derivatization procedure for fatty acids involved converting them to their sodium salts and then reacting them with 2,4-dibromoacetophenone. researchgate.net This method was suitable for RP-HPLC with UV detection. researchgate.net

| Derivatization Strategy | Purpose | Applicable Technique | Example Reagent |

| Esterification | Increase volatility, improve peak shape | GC | Diazomethane, Alcohols with acid catalyst nih.gov |

| Amidation | Enhance detection (fluorescence), improve separation | HPLC | Fluorescent amines with coupling agents nih.gov |

| Phenacyl Ester Formation | Enhance UV detection | HPLC | p-Bromophenacyl bromide rsc.org |

| Reaction with OPA/FMOC | Enhance fluorescence detection (for amines) | HPLC | o-Phthalaldehyde, 9-Fluorenylmethyl chloroformate thermofisher.comjascoinc.com |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound (C9H9BrO2), elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, and oxygen. The presence of bromine would also be determined.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C9H9BrO2 nih.govMolecular Weight: 229.07 g/mol nih.gov

The expected percentages are:

Carbon (C): (9 * 12.011 / 229.07) * 100% = 47.20%

Hydrogen (H): (9 * 1.008 / 229.07) * 100% = 3.96%

Bromine (Br): (1 * 79.904 / 229.07) * 100% = 34.88%

Oxygen (O): (2 * 15.999 / 229.07) * 100% = 13.96%

Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 47.20 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.96 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.88 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.96 |

| Total | 229.073 | 100.00 |

Structural Analysis and Conformational Studies

Single-Crystal X-ray Diffraction (SC-XRD)

As of the current literature review, a dedicated single-crystal X-ray diffraction study for 2-(3-bromophenyl)propanoic acid has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). wikipedia.orgcrystallography.netcrystallography.netresearchgate.netcam.ac.uk However, the structural characteristics of this molecule can be inferred with a high degree of confidence by examining the extensive crystallographic data available for closely related phenylpropanoic acid derivatives. researchgate.netacs.orgacs.org

The molecular conformation of this compound is primarily defined by the torsion angles involving the propanoic acid side chain and its orientation relative to the brominated phenyl ring. In analogous 3-phenylpropanoic acid derivatives, the propanoic acid side chain can adopt different conformations. mdpi.com While some structures show a nearly perpendicular arrangement between the side chain and the aromatic ring, others exhibit a more coplanar or an intermediate orientation. mdpi.com For this compound, the presence of the bromine atom at the meta position is not expected to impose significant steric hindrance that would lock the molecule into a single, rigid conformation. Therefore, a degree of rotational freedom around the C(phenyl)-C(propanoic) bond is anticipated. The specific conformation adopted in the solid state will be a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds and weaker non-covalent interactions such as π-π stacking.

π-π Interactions: The presence of the aromatic phenyl ring facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal structure. nih.govacs.orgresearchgate.net The relative positioning of the bromine substituent can influence the nature of these interactions. nih.gov In the solid state, aromatic rings can arrange in various ways, including face-to-face or offset stacking configurations, to maximize attractive electrostatic and dispersion forces. nih.govacs.orgrsc.org The interplay between hydrogen bonding and π-π stacking will ultimately determine the final crystal packing arrangement.

The combination of strong hydrogen-bonded dimers and π-π stacking interactions leads to the formation of a well-defined three-dimensional supramolecular architecture. nih.govbeilstein-journals.org The dimeric units of this compound, formed through hydrogen bonding, would likely serve as the primary building blocks. These dimers are then expected to be further organized through π-π interactions between the bromophenyl rings of neighboring dimers. researchgate.netacs.org This hierarchical assembly can result in various packing motifs, such as layered structures or more complex three-dimensional networks, depending on the specific energetic contributions of the different intermolecular forces. nih.gov

Computational Approaches to Molecular Structure

In the absence of experimental crystallographic data, computational methods provide a powerful tool for predicting the structural properties of this compound.

Geometry optimization is a computational procedure used to determine the lowest energy arrangement of atoms in a molecule. nih.gov This is achieved by employing quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. rsc.orgresearchgate.net For this compound, a typical geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ) to accurately model the electronic structure and interatomic interactions. rsc.orgresearchgate.net The resulting optimized geometry provides valuable information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's most stable conformation in the gas phase.

| Parameter | Description | Typical Method |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-2X |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Environment | Calculations can be performed in the gas phase or with a solvent model. | Gas Phase, Solvation Model (e.g., PCM) |

Based on a thorough search of available scientific literature, a comprehensive computational and theoretical study focusing specifically on This compound that covers all the requested analytical points (DFT, Vibrational Analysis, GIAO, TD-DFT, PCM, and Quantum Chemical Descriptors) is not publicly available at this time.

While computational studies have been performed on analogous or structurally related compounds, such as other brominated phenylalkanoic acids, the strict requirement to focus solely on this compound prevents the inclusion of that data. Extrapolating findings from different molecules would not meet the required standard of scientific accuracy for the specified subject.

Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements with the necessary scientific detail and accuracy. Further research or new computational studies published in peer-reviewed journals would be required to provide the specific data points requested for this compound.

Computational and Theoretical Studies

Quantum Chemical Descriptors and Reactivity Parameters

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com

For 2-(3-Bromophenyl)propanoic acid, the specific energy values for the HOMO, LUMO, and the resultant energy gap would be calculated to predict its chemical behavior. The distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Data not available in cited literature |

| E(LUMO) | Data not available in cited literature |

| Energy Gap (ΔE) | Data not available in cited literature |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, allowing for the prediction of how it will interact with other chemical species. numberanalytics.com It is a valuable tool for identifying sites for electrophilic and nucleophilic reactions as well as hydrogen bonding interactions. researchgate.net The MEP map uses a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

An MEP analysis of this compound would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction and a potential hydrogen bond donor.

Charge Distribution Analysis (Mulliken's Population Analysis, NBO Analysis)

Understanding the distribution of electronic charge on individual atoms within a molecule is crucial for interpreting its chemical behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for quantifying this distribution. uni-rostock.de

Mulliken analysis, one of the earliest and simplest methods, partitions the total electron population among the atoms. stackexchange.com However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. stackexchange.com

NBO analysis offers a more robust alternative. It transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-rostock.de This method provides a more chemically intuitive and stable picture of charge distribution, considering the polarization of bonds. stackexchange.com

For this compound, these analyses would assign partial charges to each atom (C, H, O, Br), quantifying the electron-withdrawing effect of the bromine atom and the carboxylic acid group on the phenyl ring and the propanoic acid chain.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| Detailed atomic charge data for this compound is not available in the cited literature. |

Reactivity Indices (e.g., Chemical Potential, Global Hardness, Electrophilicity Index)

Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. dergipark.org.tr

Global Hardness (η) : Defined as the resistance to change in electron distribution, it is calculated from the HOMO-LUMO gap. Molecules with a large gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft."

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons, classifying it as an electrophile. dergipark.org.tr A higher electrophilicity index points to a stronger electrophilic character. researchgate.net

The calculation of these indices for this compound would offer a comprehensive profile of its stability and propensity to engage in electronic transactions during a chemical reaction.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | Data not available in cited literature |

| Global Hardness (η) | Data not available in cited literature |

| Electrophilicity Index (ω) | Data not available in cited literature |

Advanced Computational Modeling

Beyond the fundamental electronic properties, advanced computational techniques can probe more complex behaviors such as intramolecular charge transfer and nonlinear optical responses.

Charge Transfer Analysis (Electron-Hole Analysis)

Charge transfer analysis provides a detailed picture of electronic transitions within a molecule upon photoexcitation. The analysis of electron-hole distributions helps to understand how the electron density rearranges during a transition from the ground state to an excited state. This is particularly important for understanding a molecule's photophysical properties. For a molecule like this compound, this analysis could reveal the extent of charge transfer between the bromophenyl ring and the propanoic acid substituent, offering insights into its potential use in electronic materials or as a photosensitizer.

Nonlinear Optical Properties (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change in the presence of a strong electromagnetic field, such as that from a laser. dtic.mil These properties are crucial for applications in photonics and optoelectronics. nih.gov The key parameters are:

Polarizability (α) : A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) and Second Hyperpolarizability (γ) : These are tensor quantities that describe the second and third-order NLO responses of the molecule, respectively. dtic.mil Materials with large hyperpolarizability values are sought after for applications like frequency conversion and optical switching. nih.gov

Computational studies can predict these properties, guiding the design of new NLO materials. An analysis of this compound would determine its potential for such applications, with results often compared to standard NLO materials like urea (B33335) for benchmarking. dergipark.org.tr

| NLO Property | Calculated Value (a.u.) |

|---|---|

| Polarizability (α) | Data not available in cited literature |

| First Hyperpolarizability (β) | Data not available in cited literature |

| Second Hyperpolarizability (γ) | Data not available in cited literature |

In Silico Pharmacokinetic and ADME Predictions

The prediction of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), through computational (in silico) models is a critical component of modern drug discovery and chemical research. uq.edu.au These methods allow for the early assessment of a compound's viability, reducing the reliance on time-consuming and costly experimental procedures. uq.edu.aunih.gov By leveraging quantitative structure-property relationship (QSPR) models, researchers can predict how a molecule will behave in the body based on its structural and physicochemical characteristics. pku.edu.cn For this compound, various ADME parameters have been predicted using established computational platforms such as pkCSM and SwissADME, which rely on graph-based signatures and other advanced modeling techniques to forecast pharmacokinetic outcomes. uq.edu.aunih.gov

The foundational physicochemical properties of this compound, which underpin these predictions, are summarized in the table below.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight (MW) | 229.07 g/mol | SwissADME |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | SwissADME nih.gov |

| LogP (Consensus) | 2.53 | SwissADME |

CNS Permeability Modeling

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor, determining its potential efficacy for central nervous system (CNS) targets or, conversely, its risk of causing CNS-related side effects for peripherally acting agents. nih.gov In silico models predict this permeability using descriptors like lipophilicity (LogP), polar surface area (TPSA), and molecular size. nih.gov

For this compound, computational models predict moderate to low permeability into the central nervous system. The BOILED-Egg model from SwissADME, which plots lipophilicity against polarity, places the compound in the "yolk" section, indicating a high probability of brain penetration. nih.gov However, quantitative predictions from pkCSM provide a more nuanced view, suggesting the compound is not a strong CNS permeator. A logBB value less than -1 indicates a compound is poorly distributed to the brain, while a logPS value greater than -2 suggests a compound can penetrate the CNS. researchgate.net The predicted values for this compound fall within a range that suggests limited, but potential, CNS access.

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| Blood-Brain Barrier Permeability (logBB) | -0.472 | Potentially moderate brain penetration | pkCSM uq.edu.au |

| CNS Permeability (logPS) | -1.868 | Sufficiently permeable to cross into the CNS | pkCSM uq.edu.au |

| BBB Permeant | Yes | High probability of passive brain penetration | SwissADME nih.gov |

Absorption and Distribution Studies

In silico models are widely used to predict the absorption of compounds from the gastrointestinal tract and their subsequent distribution throughout the body. nih.gov Key parameters include human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (an in vitro model for the intestinal wall), and the fraction of the compound that remains unbound to plasma proteins. nih.govnih.gov

Computational analysis of this compound predicts high intestinal absorption. The SwissADME BOILED-Egg model places the compound in the high-absorption region (white), an assessment supported by a high quantitative prediction from pkCSM. nih.gov The predicted Caco-2 permeability value is also high, further suggesting efficient passive diffusion across the intestinal epithelium. nih.govnih.gov The fraction of the compound predicted to be unbound in human plasma is relatively low, indicating that a significant portion of the compound would likely be bound to plasma proteins like albumin, which can affect its distribution and availability to target tissues. nih.gov

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| Human Intestinal Absorption (% Absorbed) | 93.5% | High absorption from the gut | pkCSM uq.edu.au |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.99 | High permeability | pkCSM nih.gov |

| Fraction Unbound (Human) | 0.134 | Low fraction unbound, high plasma protein binding | pkCSM nih.gov |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp | SwissADME nih.gov |

Biological Activity and Mechanistic Investigations

Anti-Inflammatory Potential

Arylpropionic acid derivatives are a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com The anti-inflammatory response of these compounds is primarily attributed to their ability to interfere with the biosynthesis of prostaglandins, key mediators of inflammation. orientjchem.org

The principal mechanism by which arylpropionic acid derivatives, including by extension 2-(3-Bromophenyl)propanoic acid, exert their anti-inflammatory effects is through the suppression of prostaglandin (B15479496) synthesis. orientjchem.org This is achieved by inhibiting the cyclooxygenase (COX) enzyme, which is a critical catalyst in the conversion of arachidonic acid into prostaglandins. orientjchem.orgacs.org By blocking this pathway, these compounds effectively reduce the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. The anti-inflammatory activity of some arylpropionic acid derivatives has been demonstrated in studies such as the carrageenan-induced paw edema model. orientjchem.org For instance, a study on β,β-diphenyl propionic acid amides showed anti-inflammatory activity ranging from 36.13% to 90% inhibition of edema after 3 hours. orientjchem.org

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2. orientjchem.org COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible isoform that mediates inflammation. orientjchem.org Many NSAIDs, such as ibuprofen, are non-selective and inhibit both COX-1 and COX-2. nih.gov The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 is associated with some of the unwanted side effects. orientjchem.org Some arylpropionic acid derivatives exhibit time-dependent inhibition of COX activity. acs.orgacs.org For example, flurbiprofen (B1673479) shows a two-step mechanism involving initial reversible binding followed by a time-dependent change in the enzyme-inhibitor complex. acs.orgacs.org The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize gastrointestinal side effects. aalto.fi

No specific data on the COX isoform inhibition of this compound was found in the provided search results. The table below represents general findings for related arylpropionic acid derivatives.

Table 1: COX Inhibition by Selected Arylpropionic Acid Derivatives

| Compound | Target | Type of Inhibition | Reference |

|---|---|---|---|

| Ibuprofen | COX-1 & COX-2 | Non-selective, Reversible | orientjchem.orgacs.orgnih.gov |

Specific antioxidant activity data for this compound was not available in the search results. The information presented is based on related propanoic acid derivatives.

Antimicrobial Properties

Derivatives of arylpropionic acid have demonstrated a range of antimicrobial activities. orientjchem.org The structural features of these molecules can be modified to enhance their efficacy against various pathogens.

Several studies have highlighted the antibacterial potential of propionic acid derivatives. humanjournals.comresearchgate.net For instance, propionic acid itself has been shown to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) and exhibits broad-spectrum activity against Escherichia coli. researchgate.netbohrium.com The mechanism of action is thought to involve the reduction of the intracellular pH of the bacteria. researchgate.net In a study of synthesized propionic acid derivatives, one compound was identified as the most active antibacterial agent against S. aureus and E. coli. researchgate.net Another study on 3-hydroxy-2-methylene-3-phenyl propionic acid derivatives showed potent antibacterial activity. humanjournals.com Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against ESKAPE group bacteria. mdpi.com

The table below includes findings for related propanoic acid derivatives, as specific data for this compound was limited.

Table 2: Antibacterial Activity of Selected Propanoic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Propionic acid | Staphylococcus aureus USA300 (MRSA) | Growth suppression | researchgate.netbohrium.com |

| Propionic acid | Escherichia coli | Broad-spectrum activity | researchgate.netbohrium.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | S. aureus, E. faecalis, E. coli, K. pneumoniae | MICs ranging from 16 to >64 µg/mL | mdpi.com |

The antifungal properties of propionic acid and its derivatives have also been investigated. Propionic acid has been shown to have antifungal effects, with studies indicating it can induce apoptotic cell death in fungi through a mitochondria-mediated pathway. nih.gov This involves the accumulation of reactive oxygen species (ROS), metacaspase activation, and mitochondrial membrane depolarization. nih.gov Furthermore, propionic acid has demonstrated activity against Candida albicans. researchgate.netnih.gov Derivatives of N'-(3-bromophenyl) have also been synthesized and evaluated for their antifungal activity. semanticscholar.orgresearchgate.net In one such study, some synthesized compounds showed good antifungal activity when compared to the reference drug Ketoconazole. semanticscholar.orgresearchgate.net Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against drug-resistant Candida species, including Candida auris, with MICs ranging from 0.5 to 64 µg/mL. mdpi.com

The table below summarizes the antifungal activity of related compounds.

Table 3: Antifungal Activity of Selected Propanoic Acid and Bromophenyl Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Propionic acid | General fungi | Induces apoptotic cell death | nih.gov |

| Propionic acid | Candida albicans | Antifungal activity | researchgate.netnih.gov |

| N'-(3-bromophenyl) derivatives | Various fungi | Good activity compared to Ketoconazole | semanticscholar.orgresearchgate.net |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Flurbiprofen |

| Arachidonic Acid |

| Prostaglandins |

| Ascorbic acid |

| Ketoconazole |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide |

| 3-Hydroxy-2-methylene-3-phenyl propionic acid |

Anticancer and Antiproliferative Research

No studies detailing the evaluation of this compound for anticancer or antiproliferative properties against any cancer cell lines were identified. Research on related but structurally distinct compounds, such as certain quinazoline (B50416) derivatives incorporating a 2-(3-bromophenyl) moiety, has been conducted, but this does not provide direct information on the activity of the parent propanoic acid.

Phytotoxic and Genotoxic Effects

There is no available research on the potential phytotoxic or genotoxic effects of this compound on plant species.

Effects on Plant Growth and Germination

No data were found regarding the impact of this compound on the germination of seeds or the subsequent growth of plants.

Impact on Mitotic Activity and Chromosomal Aberrations

Information concerning the influence of this compound on cell division (mitosis) or its potential to cause chromosomal damage in plants is not present in the available literature.

Influence on Plant Metabolism

The effect of this compound on the metabolic processes of plants has not been a subject of published research.

Interaction with Biological Targets

Specific molecular interactions between this compound and biological targets have not been characterized.

Enzyme and Receptor Binding Studies

No data from enzyme or receptor binding assays are available for this compound. While studies exist for complex derivatives that share the bromophenyl group, these findings are specific to the derivative structures and cannot be extrapolated to the simpler propanoic acid compound.

Inhibition of Specific Enzymes

Currently, there is a notable lack of specific, publicly available research data detailing the direct inhibitory effects of this compound on specific enzymes. While the broader class of 2-arylpropanoic acids, to which this compound belongs, is well-known for its anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, specific inhibitory concentrations (e.g., IC₅₀ values) for this compound against COX-1 or COX-2 are not documented in the reviewed literature.

However, the structural motif of this compound is a component of more complex molecules that have been investigated as enzyme inhibitors. For instance, a compound known as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which incorporates the 2-(3-bromophenyl) group, has been identified as an inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell cycle regulation. This suggests that the 2-(3-bromophenyl) moiety can be accommodated in the ATP-binding pocket of certain kinases and may contribute to inhibitory activity.

Further research is required to directly assess the inhibitory profile of this compound against a panel of enzymes to determine its specific biological targets and potential mechanisms of action. Without such dedicated studies, a detailed discussion and data table on its specific enzyme inhibition cannot be provided.

Structure Activity Relationship Sar Studies

Relationship between Molecular Structure and Biological Potency

The fundamental structure of 2-(3-Bromophenyl)propanoic acid, characterized by a bromine atom on the phenyl ring and a propanoic acid side chain, is a key determinant of its biological interactions. Research into arylpropionic acid derivatives, a class to which this compound belongs, has demonstrated that the arrangement of these functional groups significantly influences their pharmacological effects. orientjchem.org The potency of these compounds is often a result of their ability to bind to specific biological targets, such as enzymes or receptors.

Investigations have shown that modifications to the basic scaffold can lead to substantial changes in biological potency. For instance, the introduction of different substituents on the phenyl ring or alterations to the propanoic acid moiety can modulate the compound's binding affinity and efficacy.

Influence of Substituents on Biological Activities

The nature and position of substituents on the phenyl ring of this compound analogs play a pivotal role in their biological activities. The bromine atom at the meta-position is a critical feature, and its replacement with other halogens or functional groups can have a profound impact.

For example, in a study on quinazoline (B50416) derivatives, a compound containing a 2-(3-bromophenyl) group, namely 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as the most potent among the tested derivatives for inhibiting Aurora A kinase. mdpi.com This highlights the positive contribution of the bromine substituent in this specific context. The study also noted that halogen substitutions at the terminal phenyl ring generally led to higher activities compared to unsubstituted or methyl-substituted derivatives. mdpi.com

Further research on 3-(2-aminocarbonylphenyl)propanoic acid analogs has also underscored the importance of substituents. The introduction of one or two substituents into the phenyl moieties of these analogs often resulted in an increase or retention of their in vitro activities as potent and selective EP3 receptor antagonists. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Base Compound | Substituent | Observed Effect on Biological Activity | Target |

| Quinazoline-4-carboxylic acid | 2-(3-Bromophenyl) | Most potent among tested derivatives. mdpi.com | Aurora A Kinase |

| Quinazoline-4-carboxylic acid | Halogen (general) | Higher activity than unsubstituted derivatives. mdpi.com | Aurora A Kinase |

| 3-(2-Aminocarbonylphenyl)propanoic acid | Various phenyl substituents | Increased or retained in vitro activity. nih.gov | EP3 Receptor |

This table is for illustrative purposes and synthesizes findings from different studies on related compound series.

Chiral Recognition in Biological Systems

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-(3-Bromophenyl)propanoic acid and (R)-2-(3-Bromophenyl)propanoic acid. nih.gov This chirality is a crucial factor in its interaction with biological systems, which are themselves inherently chiral. Biological systems often exhibit stereoselectivity, meaning they interact differently with each enantiomer. researchgate.netnih.gov

The principle of chiral recognition dictates that one enantiomer may exhibit a significantly higher biological activity or a different pharmacological profile than the other. This is because the three-dimensional arrangement of atoms in each enantiomer leads to different fits within the binding sites of proteins, such as enzymes and receptors. researchgate.net The differential binding can result in one enantiomer being a potent agonist or inhibitor, while the other is less active or even inactive. The development of synthetic receptors for the recognition of chiral carboxylates is an active area of research, with studies showing that specific receptors can exhibit high enantioselectivity for certain chiral acids. mdpi.com

Computational SAR and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound. These approaches aim to establish a mathematical relationship between the chemical structure and biological activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to series of compounds to elucidate the structural requirements for activity. mdpi.com These models can generate contour maps that visualize the regions where steric, electrostatic, and other fields influence potency, thereby guiding the design of new, more active molecules. mdpi.com

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. mdpi.commdpi.com For derivatives of this compound, SBDD can be employed to optimize their interactions with the target's binding site. This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and modifying the ligand's structure to enhance these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For analogs of this compound, docking studies can provide insights into their binding modes and help to explain their observed biological activities.

For instance, in a study on 2-(3-benzoylphenyl)propanoic acid derivatives, flexible ligand docking was used to understand their inhibitory preferences for matrix metalloproteinases and cyclooxygenases. technologynetworks.comnih.gov The docking results, in conjunction with experimental data, provided a rationale for the observed biological activities and can aid in the design of dual-target inhibitors. technologynetworks.comnih.gov Docking simulations can also be used in virtual screening campaigns to identify new potential inhibitors from large compound libraries. mdpi.com

Applications and Future Research Directions

Pharmaceutical Synthesis and Drug Discovery

2-(3-Bromophenyl)propanoic acid and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules for pharmaceutical applications. Its structural framework is a component of many biologically active compounds, and its value lies in its role as a foundational piece for constructing drug candidates. Research is actively exploring its potential in drug development and its involvement in metabolic pathways.

As Building Blocks for Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. This compound serves as an important building block for creating these pharmacophores. The molecule consists of a phenylpropanoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The key features that make it a useful building block include:

The Bromine Atom: The bromine atom on the phenyl ring is a versatile functional group. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the phenyl ring to explore the structure-activity relationship (SAR) of a target molecule.

The Carboxylic Acid Group: This functional group can be converted into a variety of other groups, such as esters, amides, or alcohols. These transformations are crucial for modulating a compound's solubility, metabolic stability, and binding interactions with biological targets.

The Chiral Center: The alpha-carbon (the carbon atom adjacent to the carboxylic acid) is a chiral center. This allows for the synthesis of stereospecific drugs, which is critically important as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The (S)-enantiomer is available as a specific building block for this purpose. nih.gov

Derivatives such as 2-Amino-2-(3-bromophenyl)propanoic acid are also employed as building blocks, highlighting the utility of this structural class in creating diverse molecular architectures for drug discovery.

Development of Bioactive Molecules

The utility of this compound as a building block directly translates to its role in the development of new bioactive molecules. In the pharmaceutical industry, its ability to undergo various substitution reactions makes it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) and their intermediates. adpharmachem.com By strategically modifying the molecule, chemists can generate libraries of novel compounds that can be screened for activity against a wide range of biological targets, including enzymes and receptors. This process is fundamental to identifying new lead compounds in the drug discovery pipeline.

Materials Science Applications

While the primary application of this compound is in the pharmaceutical sector, related bromo-carboxylic acids have found use in polymer chemistry. adpharmachem.com For instance, compounds with similar functionalities can be employed as monomers or as functional group modifiers in the synthesis of new polymers. adpharmachem.com The incorporation of the bromophenyl group into a polymer chain could impart specific properties such as flame retardancy, altered refractive index, or a site for further post-polymerization modification. This remains a largely unexplored area for this specific compound.

Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. For intermediates like this compound, this involves developing synthesis routes that are high-yielding, operationally simple, and minimize waste. google.com

Emerging Research Areas and Unexplored Potential

The future of this compound in research is promising, with several avenues yet to be fully explored.

Novel Bioactive Scaffolds: While it is used as a building block, the intrinsic biological activity of the compound itself and its simple derivatives is not extensively documented. Screening it against a broader panel of biological targets could reveal unexpected activities.

Materials Science: As mentioned, its potential application in polymer chemistry and materials science is an emerging field. adpharmachem.com Research could focus on synthesizing novel functional polymers and materials where the bromophenyl group provides unique physical or chemical properties.

Catalysis: Developing novel catalytic systems for the synthesis and functionalization of this compound is another key area. This includes more efficient catalysts for cross-coupling reactions at the bromine position or for the asymmetric synthesis of specific enantiomers.

Table 1: Summary of Applications and Research Directions

| Area | Specific Application or Direction | Key Features | Relevant Compounds |

|---|---|---|---|

| Pharmaceutical Synthesis | Building block for pharmacophores | Bromine atom for cross-coupling; modifiable carboxylic acid group; chiral center. | This compound , (S)-2-(3-Bromophenyl)propanoic acid nih.gov |

| Drug Discovery | Development of novel bioactive molecules | Used as a precursor to create libraries of compounds for biological screening. adpharmachem.com | 2-Amino-2-(3-bromophenyl)propanoic acid |

| Materials Science | Potential use in polymer synthesis | Can act as a monomer or functional modifier to impart specific properties. adpharmachem.com | This compound (by analogy) |

| Green Chemistry | Development of sustainable synthesis routes | Focus on one-pot reactions, high yields, and suitability for industrial production. google.comgoogle.com | 3-(2-bromophenyl)propionic acid (synthesis analogy) google.com |

| Emerging Research | Exploration of new applications | Investigating intrinsic biological activity; use in novel materials; developing new catalytic methods. | This compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenyl)propanoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves electrophilic bromination of phenylpropanoic acid derivatives. For example, bromine (Br₂) or N-bromosuccinimide (NBS) can be used with a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the meta-position of the phenyl ring. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-bromophenylboronic acid precursors and propanoic acid derivatives may be employed. Key parameters include catalyst loading (e.g., 1–5 mol% Pd for couplings), solvent polarity (THF or DMF), and temperature control (60–120°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography improves purity .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- X-ray crystallography resolves the spatial arrangement of the bromophenyl and propanoic acid groups, revealing dihedral angles between the aromatic ring and carboxyl group (e.g., 78.4° observed in analogs) .

- NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the bromophenyl protons (δ 7.2–7.8 ppm) and the propanoic acid moiety (δ 2.5–3.5 ppm).

- Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 229.07 (M+H⁺).

- FT-IR detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated or oxidized derivatives?

- Methodological Answer :

- Catalyst Screening : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in coupling reactions.

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination selectivity, reducing ortho/para isomers.

- Temperature Gradients : Lower reaction temperatures (e.g., 0–25°C) during bromination reduce radical side reactions.